Hyoscyamine hydrochloride

Vue d'ensemble

Description

Hyoscyamine is a tropane alkaloid and the levo-isomer of atropine . It is commonly extracted from plants in the Solanaceae or nightshade family . Hyoscyamine is used to treat many different stomach and intestinal disorders, including peptic ulcer and irritable bowel syndrome . It is also used to control muscle spasms in the bladder, kidneys, or digestive tract, and to reduce stomach acid .

Synthesis Analysis

Hyoscyamine is a natural plant belladonna alkaloid derivative and the levorotatory form of racemic atropine . It functions as a non-selective, competitive antagonist of muscarinic receptors . Structural analysis shows that these two polyketide synthases adopt distinctly different active site architecture to catalyze the same reaction as pyrrolidine ketide synthase in hyoscyamine biosynthesis .

Molecular Structure Analysis

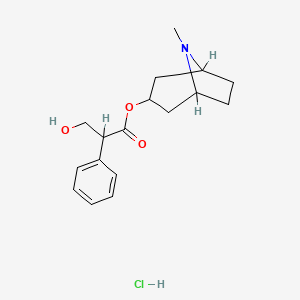

The molecular formula of Hyoscyamine hydrochloride is C17H24ClNO3 . The average mass is 325.830 Da and the monoisotopic mass is 325.144470 Da .

Chemical Reactions Analysis

Hyoscyamine is a natural plant belladonna alkaloid derivative and the levorotatory form of racemic atropine . It functions as a non-selective, competitive antagonist of muscarinic receptors and is used to treat a variety of stomach pains and intestinal problems as well as to decrease side effects of certain medications and insecticides .

Physical And Chemical Properties Analysis

The CAS number of Hyoscyamine hydrochloride is 5934-50-9 . The EC number is 227-686-6 . The molecular formula is C17H24ClNO3 .

Applications De Recherche Scientifique

Pharmacology

Hyoscyamine hydrochloride is a tropane alkaloid, which is mostly found in high concentrations in the Solanaceae and Erythroxylaceae families . It is characterized by its unique bicyclic tropane ring system . Although all tropane alkaloids have the same basic structure, they differ immensely in their biological, chemical, and pharmacological properties .

Treatment of Nausea, Vomiting, and Motion Sickness

Scopolamine, also known as hyoscine, has the largest legitimate market as a pharmacological agent due to its treatment of nausea, vomiting, motion sickness, as well as smooth muscle spasms .

Illicit Drug Consumption

Cocaine, another tropane alkaloid, is the 2nd most frequently consumed illicit drug globally .

Genetic Variability Induction

The overexploitation of medicinal plants is depleting the gene pool at an alarming rate. In this scenario, inducing the genetic variability through targeted mutations could be beneficial in generating varieties with increased content of active compounds .

Biocatalytic Strategies

In vitro transformation of hyoscyamine into its products can be achieved utilizing a recombinant Hyoscyamine 6β-hydroxylase (H6H) fusion protein to the chitin-binding domain of the chitinase A1 from Bacillus subtilis .

Increased Accumulation of Scopolamine and Hyoscyamine

Ethyl Methane Sulfonate (EMS) treated explants showed increased accumulation of scopolamine and hyoscyamine compared to untreated .

Mécanisme D'action

Target of Action

Hyoscyamine hydrochloride primarily targets muscarinic receptors in various tissues and organs . These receptors play a crucial role in the parasympathetic nervous system, influencing functions such as heart rate, digestion, respiratory rate, salivation, and other activities related to rest and digestion .

Mode of Action

Hyoscyamine hydrochloride acts by competitively and non-selectively antagonizing muscarinic receptors . This antagonism occurs in smooth muscle, cardiac muscle, sino-atrial node, atrioventricular node, exocrine nodes, gastrointestinal tract, and respiratory tract . Antagonism of muscarinic M1, M4, and M5 receptors in the central nervous system leads to cognitive effects .

Biochemical Pathways

Hyoscyamine hydrochloride affects the cholinergic pathways by blocking the action of acetylcholine, the main neurotransmitter of the parasympathetic nervous system . This results in decreased motility of the gastrointestinal (GI) tract and reduced secretion of acid from the stomach and other fluids from the gastrointestinal tract and airways .

Pharmacokinetics

Hyoscyamine hydrochloride is well absorbed and undergoes metabolism in the liver . It is excreted via the kidneys . The onset of action is within 2 to 3 minutes, and the duration of action for regular release is 4 to 6 hours . The elimination half-life for regular release is 2 to 3.5 hours . These properties impact the bioavailability and efficacy of the drug.

Result of Action

The molecular and cellular effects of hyoscyamine hydrochloride’s action include reduced motility and secretions in the GI tract, leading to relief from spasms and other symptoms associated with conditions like irritable bowel syndrome and peptic ulcers . It also helps control some of the symptoms of Parkinson’s disease and abnormal respiratory symptoms in patients with lung disease .

Action Environment

Environmental factors such as diet, other medications, and overall health status can influence the action, efficacy, and stability of hyoscyamine hydrochloride . For instance, when used along with opioids or other anti-peristaltic agents, measures to prevent constipation are especially important given the risk of paralytic ileus .

Safety and Hazards

Hyoscyamine may cause serious side effects. Stop using hyoscyamine and call your doctor at once if you have: anxiety, confusion, hallucinations, unusual thoughts or behavior; weakness, memory problems; slurred speech; problems with balance or muscle movement; diarrhea; or pounding heartbeats or fluttering in your chest . You should not use hyoscyamine if you have urination problems, a stomach or bowel obstruction, severe ulcerative colitis, glaucoma, or myasthenia gravis .

Propriétés

IUPAC Name |

[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3.ClH/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;/h2-6,13-16,19H,7-11H2,1H3;1H/t13-,14+,15?,16-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJIPQOWZZMSBGY-BXSBZORQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

HYOSCYAMINE HCl | |

CAS RN |

5934-50-9 | |

| Record name | Hyoscyamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005934509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hyoscyamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.169 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYOSCYAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D5WC802NO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

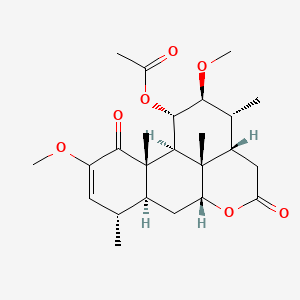

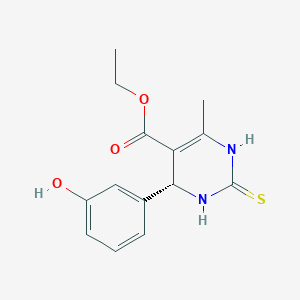

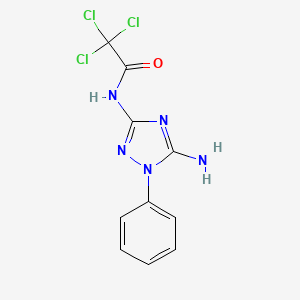

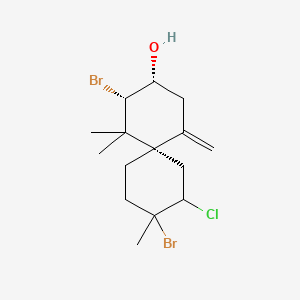

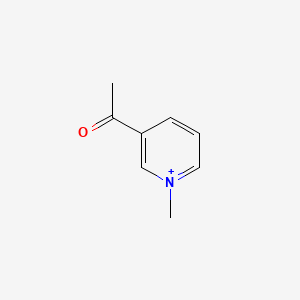

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does hyoscyamine hydrochloride interact with biological systems, and what are the downstream effects of this interaction?

A1: Hyoscyamine hydrochloride exerts its effects by binding to muscarinic receptors. [] This binding competitively inhibits the actions of acetylcholine, a neurotransmitter. [] This inhibition leads to a decrease in smooth muscle contractions and a reduction in secretions from glands. [] The specific effects observed depend on the location and subtype of muscarinic receptors targeted.

Q2: Can you elaborate on the binding affinity of hyoscyamine hydrochloride to different hydrocolloids?

A2: Research indicates that hyoscyamine hydrochloride exhibits varying degrees of binding affinity to different hydrocolloids. [] Notably, carrageenan displays the highest binding affinity, followed by sodium carboxymethylcellulose, furcellaran, and sodium alginate. [] In contrast, locust bean gum, pectin, gum tragacanth, and gum acacia demonstrate considerably lower binding affinities for hyoscyamine hydrochloride. [] This binding behavior can influence the drug's release and absorption characteristics in formulations containing these hydrocolloids.

Q3: Are there analytical methods available for the separation and quantification of hyoscyamine hydrochloride from similar compounds?

A3: Yes, high-speed, high-pressure liquid chromatography (HPLC) offers a robust method for separating and quantifying hyoscyamine hydrochloride from similar tropane alkaloids, such as scopolamine hydrobromide. [] This method utilizes a silica gel column with a 10% methanol in chloroform mobile phase for effective separation. [] A differential refractive index detector enables accurate quantitation by measuring the area under the curve of the eluted peaks. [] This technique proves valuable in pharmaceutical analysis for quality control and research purposes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Phenol, 4-[2-(4-butoxyphenyl)-5-pyrimidinyl]-](/img/structure/B1206228.png)

![2-[[(1,3-Benzodioxol-5-ylamino)-oxomethyl]amino]benzoic acid methyl ester](/img/structure/B1206237.png)

![(5s,8r,9r,10s,13s,14s,17r)-13-Methyltetradecahydro-3'h-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-3,5'(2h,4'h)-dione](/img/structure/B1206239.png)